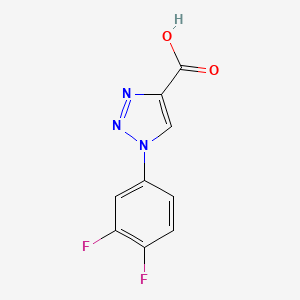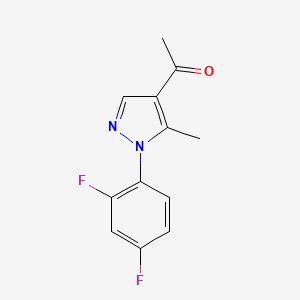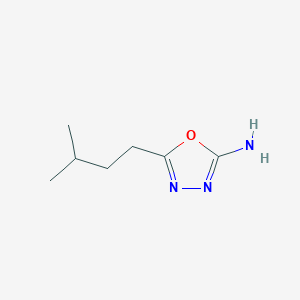
5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine, also known as MBOA, is a chemical compound that belongs to the class of oxadiazoles. It has been studied extensively for its potential applications in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Antimicrobial and Antioxidant Activities
5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities. For instance, Saundane, Verma, and Katkar (2013) synthesized a series of these derivatives and found that one compound in particular exhibited significant antibacterial, antifungal, and antioxidant properties (Saundane, Verma, & Katkar, 2013).
Material Science and Crystal Structure
In the field of material science, the crystal structure of similar compounds has been studied. Zhu et al. (2021) synthesized and characterized 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, providing insights into its crystal structure and potential applications in material science (Zhu et al., 2021).
Novel Synthesis Methods
Research has also focused on novel methods for synthesizing 1,3,4-oxadiazole derivatives. Ramazani and Rezaei (2010) developed a new method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, which may have implications for the synthesis of compounds like 5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine (Ramazani & Rezaei, 2010).
Antibacterial Activities
The antibacterial activities of 1,3,4-oxadiazole derivatives have been a subject of interest. Hui et al. (2002) synthesized and evaluated the antibacterial activities of various 1,3,4-oxadiazole derivatives, which could potentially include 5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine derivatives (Hui et al., 2002).
Anticancer Activities
Additionally, some 1,3,4-oxadiazole derivatives have been studied for their anticancer activities. Sharma, Kumar, and Pathak (2014) synthesized a series of novel derivatives and evaluated them for their antibacterial, antifungal, and anticancer activities, highlighting the potential of these compounds in cancer research (Sharma, Kumar, & Pathak, 2014).
properties
IUPAC Name |
5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5(2)3-4-6-9-10-7(8)11-6/h5H,3-4H2,1-2H3,(H2,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBHVGCSKFERBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=NN=C(O1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Pyridin-3-ylmethylamino)methyl]phenol](/img/structure/B1414779.png)


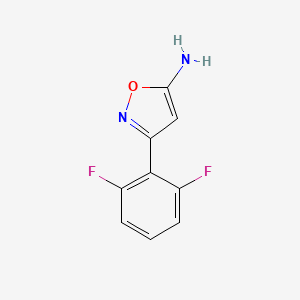
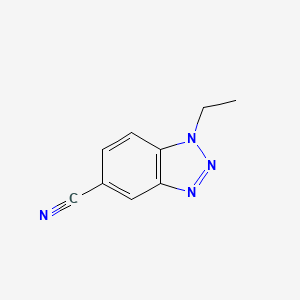

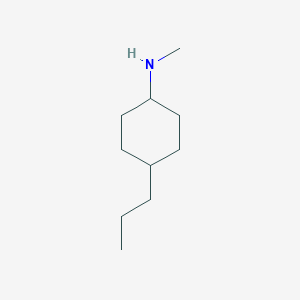
![N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine](/img/structure/B1414790.png)
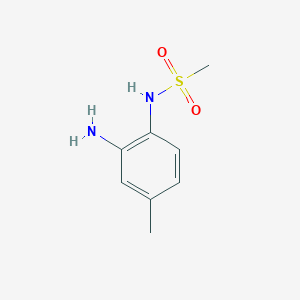
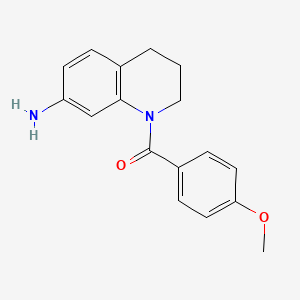
![N-(2-{[(2,4-dichlorophenyl)methyl]amino}ethyl)acetamide](/img/structure/B1414796.png)
